molecular formula C7H14N2O2 B13332566 2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B13332566
M. Wt: 158.20 g/mol
InChI Key: LSPXPIIMNBUMRB-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a compound with the molecular formula C7H14N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypyrrolidine with 2-amino-1-propanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
  • 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Uniqueness

2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to a pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C7H14N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5-6,10H,2-4,8H2,1H3

InChI Key

LSPXPIIMNBUMRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)O)N

Origin of Product

United States

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